molecular formula C19H23N3 B13839259 Amitraz-d12

Amitraz-d12

Cat. No.: B13839259
M. Wt: 305.5 g/mol
InChI Key: WBFXKVHOLLZTJZ-MGKWXGLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amitraz-d12 is a deuterated form of amitraz, a formamidine pesticide widely used in agriculture and veterinary medicine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it allows for the differentiation between the labeled and unlabeled compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amitraz-d12 involves the incorporation of deuterium atoms into the amitraz molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogenation of the precursor compound in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Amitraz-d12 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted this compound compounds.

Scientific Research Applications

Amitraz-d12 has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of amitraz and its metabolites.

    Biology: Employed in studies to understand the metabolic pathways and degradation products of amitraz in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amitraz.

    Industry: Applied in the development and validation of analytical methods for the detection and quantification of amitraz residues in agricultural products.

Mechanism of Action

Amitraz-d12 exerts its effects through several mechanisms:

    Alpha-Adrenergic Agonist Activity: this compound acts as an agonist at alpha-adrenergic receptors, leading to the inhibition of neurotransmitter release and subsequent physiological effects.

    Interaction with Octopamine Receptors: It interacts with octopamine receptors in the central nervous system, causing overexcitation and paralysis in insects.

    Inhibition of Monoamine Oxidases and Prostaglandin Synthesis: this compound inhibits the activity of monoamine oxidases and prostaglandin synthesis, contributing to its insecticidal properties.

Comparison with Similar Compounds

Amitraz-d12 can be compared with other similar compounds such as:

    Tau-Fluvalinate: Another acaricide used in agriculture, but with a different mechanism of action involving sodium channel modulation.

    Acrinathrin: A pyrethroid insecticide with a similar application but different chemical structure and mode of action.

    Deltamethrin: Another pyrethroid insecticide, known for its high potency and effectiveness against a wide range of pests.

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications, particularly in mass spectrometry studies.

Properties

Molecular Formula

C19H23N3

Molecular Weight

305.5 g/mol

IUPAC Name

N-[[2,4-bis(trideuteriomethyl)phenyl]iminomethyl]-N-methyl-2,4-bis(trideuteriomethyl)benzenecarboximidamide

InChI

InChI=1S/C19H23N3/c1-13-6-8-17(15(3)10-13)19(20)22(5)12-21-18-9-7-14(2)11-16(18)4/h6-12,20H,1-5H3/i1D3,2D3,3D3,4D3

InChI Key

WBFXKVHOLLZTJZ-MGKWXGLJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=C(C=C1)C(=N)N(C)C=NC2=C(C=C(C=C2)C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CC(=C(C=C1)C(=N)N(C)C=NC2=C(C=C(C=C2)C)C)C

Origin of Product

United States

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